4-Epicommunic acid

Beschreibung

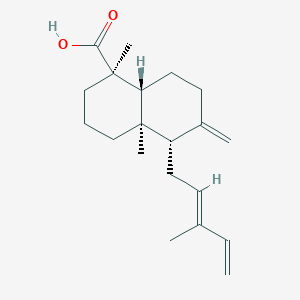

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBZFOQXPOGACY-ONIUZDBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Labdane Diterpenes: The Case of 4-Epicommunic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-related diterpenoids (LRDs) are a vast and structurally diverse class of natural products with over 7,000 identified members.[1] These compounds are widely distributed in the plant kingdom, particularly in conifers, and exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of labdane diterpenes, with a specific focus on the proposed pathway for 4-epicommunic acid, a labdane diterpene found in species such as Cunninghamia lanceolata.[3][4]

Core Biosynthetic Pathway of Labdane Diterpenes

The biosynthesis of labdane diterpenes is a modular process that begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic bicyclic labdane skeleton and its subsequent modifications are catalyzed by a series of specialized enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).[5][6]

The biosynthesis can be broadly divided into three key stages:

-

GGPP Synthesis: The initial stage involves the formation of GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids.

-

Skeleton Formation: This crucial stage is catalyzed by two classes of diTPSs:

-

Class II Diterpene Synthases (CPS): These enzymes initiate the cyclization of the linear GGPP into a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer. This reaction is initiated by a protonation-dependent mechanism.[6][7]

-

Class I Diterpene Synthases (KSL): These enzymes, often referred to as kaurene synthase-like, take the CPP intermediate and catalyze further cyclizations and rearrangements through a diphosphate ionization-dependent mechanism to generate the diverse array of labdane and related diterpene skeletons.[7]

-

-

Skeleton Modification: Following the formation of the core diterpene scaffold, a suite of tailoring enzymes, predominantly CYP450s, introduce functional groups such as hydroxyls, carboxyls, and epoxides. These modifications are critical for the final biological activity of the molecule.[8][9]

Proposed Biosynthesis Pathway of this compound

While the specific enzymes responsible for the biosynthesis of this compound have not yet been fully characterized, a plausible pathway can be inferred based on the established principles of labdane diterpene biosynthesis and the known stereochemistry of related compounds. The "4-epi" designation refers to the stereochemistry at the C4 position of the labdane skeleton.

The proposed pathway for this compound likely involves the following steps:

-

Formation of (+)-Copalyl Diphosphate: A Class II diTPS, a (+)-copalyl diphosphate synthase (CPS), catalyzes the cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). This stereoisomer is a common intermediate in the biosynthesis of many labdane diterpenes in conifers.

-

Formation of the Communic Acid Skeleton: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, acts on (+)-CPP to generate the communic acid skeleton. This step involves the ionization of the diphosphate group and subsequent deprotonation.

-

Oxidation at C19: A series of oxidation reactions, likely catalyzed by CYP450 enzymes, converts the methyl group at the C4 position (which becomes C19 in the final numbering) to a carboxylic acid. The stereochemistry at this position, leading to the "4-epi" configuration, is determined by the specific enzymes involved in this oxidation cascade.

Proposed biosynthesis pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the enzymes directly involved in the this compound biosynthetic pathway. However, data from related diterpene synthases in conifers can provide a general reference.

| Enzyme Class | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Organism (Example) | Reference |

| Class II diTPS | GGPP | (+)-CPP | 5.2 ± 0.8 | 0.45 ± 0.02 | Picea abies | Favorable epistasis in ancestral diterpene synthases... |

| Class I diTPS | (+)-CPP | Levopimaradiene | 1.8 ± 0.3 | 0.12 ± 0.01 | Picea abies | Favorable epistasis in ancestral diterpene synthases... |

Note: The data presented here are for related enzymes and not specific to the this compound pathway. Further research is needed to determine the kinetic parameters of the specific enzymes involved.

Experimental Protocols

The characterization of the biosynthetic pathway for this compound would involve a series of established molecular biology and analytical chemistry techniques.

Heterologous Expression of Diterpene Synthase Genes in E. coli

This protocol is essential for producing and functionally characterizing candidate diTPS enzymes.

Objective: To express and produce functional diterpene synthase enzymes for in vitro assays.

Workflow Diagram:

Workflow for heterologous expression of diTPS genes.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the needles or other relevant tissues of Cunninghamia lanceolata. First-strand cDNA is then synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: Candidate diTPS genes, identified through transcriptome analysis or homology-based approaches, are amplified by PCR using gene-specific primers. The amplified fragments are then cloned into a suitable bacterial expression vector, such as pET28a, which often includes a purification tag (e.g., His-tag).

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown and used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: After induction, cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins.

-

Protein Analysis: The purity and size of the recombinant protein are confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Diterpene Synthase Assays

Objective: To determine the enzymatic activity and product profile of the heterologously expressed diTPS enzymes.

Methodology:

-

Reaction Setup: The purified diTPS enzyme is incubated in a reaction buffer containing the appropriate substrate (GGPP for Class II diTPSs or a CPP isomer for Class I diTPSs) and necessary cofactors (e.g., MgCl₂).

-

Product Extraction: After incubation, the reaction is typically stopped, and the products are dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to yield the corresponding diterpene alcohols. The diterpenes are then extracted with an organic solvent like hexane.

-

Product Analysis: The extracted diterpenes are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products based on their mass spectra and retention times compared to authentic standards. For stereochemical analysis, chiral GC-MS columns can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diterpenes

Objective: To separate, identify, and quantify the diterpene products from in vitro assays or plant extracts.

Methodology:

-

Sample Preparation: Diterpene extracts are dried and redissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantification.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., a non-polar DB-5 or a chiral column like β-DEX). The oven temperature is programmed to ramp up to allow for the separation of different diterpene isomers.

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratio is detected.

-

Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) and authentic standards to identify the compounds. For chiral analysis, the retention times of the enantiomers are compared to those of known standards.

Conclusion and Future Directions

The biosynthesis of labdane diterpenes is a complex and fascinating area of natural product chemistry. While the general pathway is well-established, the specific enzymes and mechanisms leading to the vast diversity of these compounds, including this compound, are still being elucidated. The combination of modern genomics, enzymology, and analytical chemistry provides powerful tools to unravel these intricate pathways. Future research should focus on the identification and characterization of the specific copalyl diphosphate synthase, kaurene synthase-like enzymes, and cytochrome P450s from Cunninghamia lanceolata and other producing organisms. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the biotechnological production of valuable labdane diterpenes for pharmaceutical and other applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Antifungal activities of Cunninghamia lanceolata heartwood extractives :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Nine new diterpenes from the leaves of plantation-grown Cunninghamia lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant diterpene synthases: exploring modularity and metabolic diversity for bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]

- 7. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-Epicommunic Acid: A Technical Overview of Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epicommunic acid, a labdane diterpenoid, is a natural product found predominantly in conifers, with notable concentrations in Cunninghamia lanceolata[1]. As a member of the communic acid family, it shares a structural framework with compounds known to possess a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties[2][3][4]. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, offering valuable data for researchers in drug discovery and natural product chemistry. Due to the limited availability of specific experimental data for this compound, this guide also presents general methodologies for property determination and contextual information based on related diterpenoid acids.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₂₀H₃₀O₂ | [5] |

| Molecular Weight | 302.45 g/mol | [5] |

| Physical Description | Powder | Vendor Information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | As a carboxylic acid, it is expected to have an acidic pKa, likely in the range of 4-5, similar to other diterpenoid acids. |

| logP | Data not available | The molecular structure suggests a high degree of lipophilicity, indicating a relatively high logP value. A computed XLogP3 value for the related communic acid is 5.7[5]. |

Solubility Profile

This compound is qualitatively described as soluble in a range of organic solvents. However, specific quantitative solubility data is largely absent from the scientific literature.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source/Comment |

| Chloroform | Data not available | Soluble | Vendor Information |

| Dichloromethane | Data not available | Soluble | Vendor Information |

| Ethyl Acetate | Data not available | Soluble | Vendor Information |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | Vendor Information |

| Acetone | Data not available | Soluble | Vendor Information |

| Water | Data not available | Expected to be poorly soluble | Based on its lipophilic diterpenoid structure. |

| Ethanol | Data not available | Expected to be soluble | Common solvent for nonpolar to moderately polar organic compounds. |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and solubility properties of this compound have not been published. However, standard methodologies can be applied.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following is a general protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of communic acids and other labdane diterpenes are known to exhibit a variety of biological effects.

Communic acids have demonstrated:

-

Cytotoxic activity: A study on three communic acids showed strong cytotoxic activity in a brine shrimp bioassay[3].

-

Antimicrobial activity: trans- and cis-communic acids are active against various microorganisms, including Staphylococcus aureus, Aspergillus fumigatus, and Candida albicans[3].

-

Antimycobacterial activity: trans-communic acid has shown activity against Mycobacterium species[3].

Labdane diterpenes, in general, have been reported to possess anti-inflammatory, analgesic, and vasorelaxant properties[4][6]. The mechanisms underlying these activities are diverse and can involve interactions with various cellular targets. For instance, some labdane diterpenes have been shown to modulate ion channels, such as CaV1.2 and KCa1.1, which are critical in regulating vascular tone[6].

The diagram below illustrates a generalized logical flow for investigating the biological activity of a natural product like this compound, from initial screening to mechanism of action studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Communic Acid | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

4-Epicommunic Acid: A Technical Guide to its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epicommunic acid, a labdane diterpene found in select plant species, represents a compelling yet underexplored natural product. As an isomer of the more extensively studied communic acid, it shares a characteristic bicyclic core and a side chain that offer significant potential for chemical modification and biological activity. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, and the broader biological activities of the communic acid class of compounds. Due to the limited specific research on this compound, this document leverages data from closely related isomers and the broader labdane diterpene family to infer its potential therapeutic applications, with clear indications of where such data is used as a proxy. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of similar compounds are provided to guide future research in this promising area. Furthermore, this guide elucidates the potential signaling pathways, namely the MAPK and PI3K/Akt pathways, which are likely modulated by this class of compounds.

Introduction and Discovery

This compound is a member of the communic acid family, which are labdane-type diterpenes characterized by a bicyclic core and a carboxylic acid functional group. The nomenclature "4-epi" indicates that it is an epimer of communic acid, differing in the stereochemistry at the C4 position.

The initial discovery and isolation of communic acids, including their various isomers, are linked to the phytochemical analysis of coniferous plants. Notably, 4-epi-trans-communic acid has been identified as a major diterpene acid component in Cunninghamia lanceolata (Lamb.) Hook, commonly known as Chinese fir. It has also been reported in various species of the genus Juniperus. While the broader class of communic acids has been known for several decades, dedicated research into the specific properties and biological activities of this compound has been limited.

Chemical Structure

The chemical structure of this compound is defined by its labdane skeleton. The key structural features include:

-

A bicyclic decalin ring system.

-

A carboxylic acid group at the C4 position with an equatorial orientation, distinguishing it from communic acid which has an axial carboxylic acid group.

-

An exocyclic double bond at the C8 position.

-

A conjugated diene system in the side chain attached at the C9 position.

The precise stereochemistry and conformation of the molecule are critical for its biological activity and are typically elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data on Biological Activities of Communic Acid Isomers and Related Labdane Diterpenes

Disclaimer: The following data is for communic acid isomers and other labdane diterpenes and should be considered as indicative of the potential activity of this compound. Further research is required to determine the specific activity of this compound.

Table 1: Cytotoxic Activity of Communic Acid Isomers and Other Labdane Diterpenes against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Coronarin D | Glioblastoma cells (U87, U251) | 10 - 20 | [1] |

| Andrographolide | Various cancer cell lines | 1 - 50 | (General knowledge) |

| Sclareol | Various cancer cell lines | 15 - 40 | (General knowledge) |

Table 2: Antibacterial Activity of Communic Acid Isomers

| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |

| Madecassic Acid | Staphylococcus aureus | 31.25 | [2] |

| Madecassic Acid | Methicillin-resistant S. aureus (MRSA) | 62.5 | [2] |

| Madecassic Acid | Escherichia coli | 250 | [2] |

| Madecassic Acid | Pseudomonas aeruginosa | 125 | [2] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. The following are generalized methodologies for the isolation, synthesis, and biological evaluation of labdane diterpenes, which can be adapted for the study of this compound.

Isolation of Labdane Diterpenes from Cunninghamia lanceolata

This protocol is a generalized procedure for the extraction and isolation of diterpenes from plant material.

-

Extraction:

-

Air-dried and powdered leaves of Cunninghamia lanceolata are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with repeated solvent changes.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated, and the fraction containing the compounds of interest (typically the less polar fractions for diterpenes) is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the desired compound are combined and further purified by repeated column chromatography or by High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

General Procedure for the Synthesis of Labdane Diterpene Scaffolds

The total synthesis of labdane diterpenes is a complex process often involving multiple steps. A common strategy involves the construction of the bicyclic core followed by the elaboration of the side chain.

-

Bicyclic Core Synthesis:

-

A common starting material is a monocyclic terpene, such as (+)-sclareolide, which already contains a portion of the labdane skeleton.

-

Functional group manipulations, including reductions, oxidations, and olefination reactions (e.g., Wittig reaction), are used to build the decalin ring system.

-

-

Side Chain Introduction and Elaboration:

-

The side chain is typically introduced via a coupling reaction, such as a Grignard or organolithium addition to a ketone or aldehyde on the bicyclic core.

-

Further modifications to the side chain, such as the introduction of double bonds and the carboxylic acid moiety, are achieved through standard organic transformations.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.

-

Cell Culture:

-

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

-

The cells are treated with the compound solutions and incubated for a specific period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Antibacterial Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Bacterial Culture:

-

Bacterial strains are grown in a suitable broth medium overnight at 37°C.

-

-

Compound Preparation:

-

The test compound is dissolved in a suitable solvent and serially diluted in broth medium in a 96-well plate.

-

-

Inoculation:

-

The bacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the 96-well plate.

-

-

Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other labdane diterpenes suggests potential interactions with key cellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation, making them important targets in drug development.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating gene expression and cellular responses. Labdane diterpenes have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

References

An In-depth Technical Guide to 4-Epicommunic Acid (CAS: 83945-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epicommunic acid, a labdane diterpenoid found in select medicinal plants, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and known biological activities. While specific experimental data for this compound remains somewhat limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related compounds to offer valuable insights for researchers. The potential cytotoxic and anti-inflammatory properties of this compound, likely mediated through the inhibition of key signaling pathways such as NF-κB, are highlighted, suggesting promising avenues for future drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83945-57-7 | [1] |

| Molecular Formula | C₂₀H₃₀O₂ | [1] |

| Molecular Weight | 302.45 g/mol | [1] |

| Synonyms | (+)-trans-Ozic acid | |

| Appearance | Powder | [1] |

| Purity | Typically >95% (commercially available) | [1] |

Spectroscopic Data

Detailed, assigned spectroscopic data for this compound is not extensively published. However, based on the known structure of communic acid isomers and general principles of NMR and MS for labdane diterpenoids, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. Based on its structure, the following key resonances are expected:

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) & Multiplicity |

| 1 | 39-41 | 1.8-2.0 (m) |

| 2 | 18-20 | 1.5-1.7 (m) |

| 3 | 41-43 | 1.4-1.6 (m) |

| 4 | 47-49 | - |

| 5 | 55-57 | 1.0-1.2 (m) |

| 6 | 23-25 | 2.0-2.2 (m) |

| 7 | 37-39 | 1.3-1.5 (m) |

| 8 | 147-149 | - |

| 9 | 56-58 | 1.1-1.3 (m) |

| 10 | 38-40 | - |

| 11 | 25-27 | 2.1-2.3 (m) |

| 12 | 123-125 | 5.0-5.2 (t) |

| 13 | 135-137 | - |

| 14 | 10-12 | 1.6-1.7 (s) |

| 15 | 130-132 | 6.2-6.4 (d) |

| 16 | 110-112 | 4.9-5.1 (d), 5.1-5.3 (d) |

| 17 | 106-108 | 4.5-4.7 (s), 4.8-5.0 (s) |

| 18 | 180-183 (C=O) | - |

| 19 | 28-30 | 1.2-1.3 (s) |

| 20 | 15-17 | 0.7-0.8 (s) |

Note: These are predicted values based on related structures and may vary in experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 302. Key fragmentation patterns for labdane diterpenoids typically involve the loss of the carboxylic acid group, water, and fragmentation of the side chain.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 302 | [M]⁺ |

| 287 | [M - CH₃]⁺ |

| 257 | [M - COOH]⁺ |

| 243 | [M - COOH - CH₂]⁺ |

Experimental Protocols

Isolation of Diterpenoids from Chloranthus elatior

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the extraction and isolation of labdane diterpenoids from Chloranthus elatior can be outlined based on methods used for similar compounds[1].

Workflow for Diterpenoid Isolation

Caption: General workflow for the isolation of diterpenoids.

Methodology:

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Biological Activity and Potential Mechanisms of Action

Direct studies on the biological activity of this compound are limited. However, the known activities of other labdane diterpenoids and related communic acid isomers provide strong indications of its potential pharmacological effects.

Cytotoxic Activity

Communic acids have demonstrated significant cytotoxic activity. For instance, a mixture of communic acids exhibited strong cytotoxicity in a brine shrimp bioassay. While specific IC₅₀ values for this compound against various cancer cell lines are not available in the reviewed literature, related diterpenoids isolated from Cunninghamia lanceolata have shown cytotoxic effects against human tumor cell lines.

The proposed mechanism for the cytotoxic activity of many natural products, including diterpenoids, involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

Hypothesized Cytotoxic Signaling Pathway

Caption: Potential mechanism of cytotoxic activity.

Anti-inflammatory Activity

Many diterpenoids exhibit anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

While there is no direct evidence for the effect of this compound on the NF-κB pathway, its structural similarity to other bioactive diterpenoids suggests it may also possess anti-inflammatory activity through this mechanism. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a natural product with significant potential for further investigation. While current knowledge is limited, the information available on related compounds suggests that it may possess valuable cytotoxic and anti-inflammatory properties. To fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Complete Physicochemical and Spectroscopic Characterization: Detailed experimental determination of its melting point, optical rotation, and comprehensive, assigned 1D and 2D NMR and high-resolution mass spectrometry data are essential for its unambiguous identification and characterization.

-

Development of a Specific Isolation and/or Synthetic Protocol: A robust and scalable method for obtaining pure this compound is crucial for enabling extensive biological testing.

-

In-depth Biological Evaluation: Systematic screening of its cytotoxic activity against a panel of human cancer cell lines to determine IC₅₀ values and its anti-inflammatory effects in relevant cellular and animal models is needed.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, including its effects on signaling pathways such as NF-κB, is critical for its development as a potential therapeutic agent.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, providing a summary of current knowledge and a roadmap for future research endeavors in the exciting field of natural product drug discovery.

References

Biological Activity Screening of 4-Epicommunic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epicommunic acid is a labdane diterpenoid, a class of natural products known for a wide range of biological activities. As an isomer of communic acid, it holds potential for various pharmacological applications. This technical guide provides an overview of the known biological activities of this compound and its related isomers, detailed experimental protocols for screening these activities, and a discussion of potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers initiating screening campaigns and further investigation into the therapeutic potential of this compound.

Quantitative Biological Activity Data

The available quantitative data for this compound is limited. To provide a broader context of its potential bioactivities, data for closely related communic acid isomers are also presented.

Table 1: Cytotoxicity Data for this compound and Related Communic Acids

| Compound/Mixture | Assay | Cell Line/Organism | Activity Metric | Value | Reference |

| This compound | Colorimetric MTT assay | PC-3 (Prostate Cancer) | GI50 | > 100 µM | [1] |

| Mixture of communic acids (1-3) | Brine Shrimp Bioassay | Artemia salina | LD50 | 0.16 µg/mL | [2] |

| trans- and cis-communic acid | Cytotoxicity Assay | BSC-1 (Monkey Kidney Epithelial) | - | Active | [2] |

Table 2: Antimicrobial Activity of trans- and cis-Communic Acid

| Compound | Target Organism | Activity | Reference |

| trans- and cis-communic acid | Staphylococcus aureus | Active | [2] |

| trans- and cis-communic acid | Staphylococcus epidermidis | Active | [2] |

| trans- and cis-communic acid | Aspergillus fumigatus | Active | [2] |

| trans- and cis-communic acid | Candida albicans | Active | [2] |

Note: Specific MIC values for the antimicrobial activities were not provided in the reference.

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and high-throughput screening formats.

Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., PC-3, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Screening: Inhibition of Albumin Denaturation Assay

This in vitro assay is a simple method to screen for anti-inflammatory activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the heat-induced denaturation of a standard protein like bovine serum albumin (BSA) or egg albumin is considered a measure of its anti-inflammatory potential.

Materials:

-

Bovine Serum Albumin (BSA) or fresh hen's egg albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound stock solution (in DMSO)

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound. A control group without the test compound should also be prepared.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC50 value (concentration required for 50% inhibition) can be determined by plotting the percentage inhibition against the compound concentration.

5α-Reductase Inhibition Assay

This assay is used to identify compounds that inhibit the enzyme 5α-reductase, which is involved in androgen-related disorders.

Principle: The assay measures the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase. The inhibitory effect of a compound is determined by quantifying the reduction in DHT formation.

Materials:

-

Rat prostate homogenate (as a source of 5α-reductase)

-

Testosterone

-

NADPH (cofactor)

-

This compound stock solution (in DMSO)

-

Reference inhibitor (e.g., Finasteride)

-

LC-MS/MS system for DHT quantification

Procedure:

-

Enzyme Preparation: Prepare a homogenate of rat ventral prostates in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the prostate homogenate, testosterone, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound or the reference inhibitor to the reaction mixtures. Include a control without any inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and extract the steroids.

-

Quantification of DHT: Analyze the extracted samples using a validated LC-MS/MS method to quantify the amount of DHT produced.

-

Data Analysis: Calculate the percentage inhibition of 5α-reductase activity for each concentration of this compound. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Potential Signaling Pathways and Experimental Workflows

While the precise mechanisms of action for this compound are yet to be elucidated, its potential cytotoxic and anti-inflammatory activities suggest possible interactions with key cellular signaling pathways.

Experimental Workflow for Cytotoxicity Screening

Caption: A typical experimental workflow for screening the cytotoxicity of this compound using the MTT assay.

Hypothetical Involvement of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural products with anti-inflammatory and anticancer properties exert their effects by modulating this pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Hypothetical Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It is a common target for anticancer drugs.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

The preliminary data on this compound and its isomers suggest potential for cytotoxic and antimicrobial activities. However, a comprehensive biological activity screening of pure this compound is warranted to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a starting point for such investigations. Future research should focus on:

-

Broad Spectrum Screening: Evaluating the activity of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.

This technical guide serves as a valuable resource for initiating and advancing the research on this compound, a promising natural product with potential for therapeutic development.

References

Potential Therapeutic Targets of 4-Epicommunic Acid: A Technical Guide for Researchers

Disclaimer: Scientific literature directly investigating the therapeutic targets and biological activities of 4-Epicommunic acid is limited. This guide synthesizes available data on closely related communic acid isomers and other labdane diterpenoids to infer potential therapeutic avenues for this compound. The information presented herein is intended to guide future research and is not a definitive account of the compound's bioactivity.

Introduction

This compound is a labdane diterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3] Diterpenes from this family have demonstrated potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][4][5] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound by examining the established activities of its structural analogs. The aim is to provide a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Therapeutic Areas and Targets

Based on the bioactivities of related compounds, the potential therapeutic applications of this compound can be categorized into three main areas: oncology, inflammation, and infectious diseases.

Oncology

A significant body of research points to the anti-cancer potential of labdane diterpenoids.[2][5][6] The cytotoxic and anti-proliferative effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Quantitative Data on Cytotoxicity of Related Compounds:

| Compound/Extract | Assay | Cell Line/Organism | Result (LD50/IC50) | Reference |

| Mixture of trans-communic acid, cis-communic acid, and mirceocommunic acid | Brine shrimp bioassay | Artemia salina | 0.16 µg/mL | [1][7] |

| trans-communic acid & cis-communic acid | Cytotoxicity Assay | BSC-1 cells | Not specified | [1] |

| Sclareol | Proliferation Assay | HeLa (cervical carcinoma) | Concentration- and time-dependent inhibition | [2] |

| Andrographolide | Not specified | Various cancer cell lines | Not specified | [2][5] |

| Coronarin D | Growth Inhibition Assay | Glioblastoma and carcinoma cell lines | Not specified | [6] |

Potential Signaling Pathways in Oncology:

The anti-cancer activity of labdane diterpenes is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, coronarin D has been shown to exert its antiproliferative action through the activation of the MAPK pathway, leading to the induction of the intrinsic apoptotic pathway.[6] Other labdane diterpenoids have been found to regulate various signaling pathways involved in cancer progression.[2]

Caption: Hypothesized anti-cancer mechanism of this compound.

Anti-Inflammatory Effects

Several labdane diterpenoids exhibit potent anti-inflammatory properties.[4] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[4] For instance, p-coumaric acid, another natural compound, has been shown to exert anti-inflammatory effects by suppressing TNF-α and IL-6.[8][9]

Potential Signaling Pathways in Inflammation:

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antimicrobial Activity

Communic acids and other labdane diterpenoids have demonstrated activity against a range of microorganisms, including bacteria and fungi.[1]

Quantitative Data on Antimicrobial Activity of Related Compounds:

| Compound | Target Microorganism | Result (Activity) | Reference |

| trans-communic acid & cis-communic acid | Staphylococcus aureus | Active | [1] |

| trans-communic acid & cis-communic acid | Staphylococcus epidermidis ATCC 12228 | Active | [1] |

| trans-communic acid & cis-communic acid | Aspergillus fumigatus | Active | [1] |

| trans-communic acid & cis-communic acid | Candida albicans | Active | [1] |

| trans-communic acid | Mycobacterium aurum, M. phlei, M. smegmatis | Active | [1] |

| 4-epi-Pimaric acid | Oral cavity pathogens | MIC: 4-16 µg/ml | [10] |

The antimicrobial mechanism of these compounds may involve the disruption of microbial membranes or interference with essential cellular processes. For example, 4-epi-pimaric acid is suggested to disrupt the cytoplasmic membrane of Streptococcus mutans.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used to assess the bioactivities of related natural products can be adapted for its study.

Cytotoxicity and Anti-Cancer Activity

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-Inflammatory Activity

-

Nitric Oxide (NO) Production Assay: This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.

-

Collect the cell culture supernatant after a defined incubation period.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve.

-

-

ELISA for Pro-inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add samples (cell culture supernatants) and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance and calculate the cytokine concentration.

-

Antimicrobial Activity

-

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion and Future Directions

While direct evidence is sparse, the existing literature on communic acids and other labdane diterpenoids strongly suggests that this compound holds significant therapeutic potential, particularly in the fields of oncology, inflammation, and infectious diseases. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive biological evaluation. Key research priorities should include:

-

In-depth cytotoxicity screening against a broad panel of cancer cell lines to identify specific cancer types that are sensitive to this compound.

-

Elucidation of the precise molecular mechanisms underlying its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

-

In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

The structural similarities to other bioactive labdane diterpenoids provide a strong rationale for the continued investigation of this compound as a promising lead compound for drug discovery.

References

- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-epi-Pimaric acid: a phytomolecule as a potent antibacterial and anti-biofilm agent for oral cavity pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial and Antibacterial Properties of Diterpenoic Acids: A Technical Guide Focused on 4-Epicommunic Acid Analogs

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the antimicrobial and antibacterial properties of 4-Epicommunic acid. This technical guide, therefore, focuses on closely related diterpenoic acids, primarily 4-epi-Pimaric acid and Communic acid , to provide an in-depth overview of the expected properties and the methodologies used to investigate them. The information presented herein serves as a scientific surrogate and a guide for potential future research on this compound.

Executive Summary

Diterpenoic acids, a class of natural products, are gaining significant attention for their potential as novel antimicrobial agents. This is particularly relevant in the face of rising antimicrobial resistance. While data on this compound is not available, extensive research on its structural analogs, such as 4-epi-Pimaric acid and Communic acid, has revealed potent antibacterial and anti-biofilm activities. These compounds have demonstrated efficacy against a range of pathogens, including those affecting the oral cavity and opportunistic pathogens. The primary mechanism of action appears to be the disruption of the bacterial cytoplasmic membrane. This guide provides a comprehensive overview of the quantitative antimicrobial data, detailed experimental protocols for their assessment, and visual representations of the proposed mechanisms and experimental workflows.

Quantitative Antimicrobial Data

The antimicrobial efficacy of diterpenoic acids has been quantified using various standard assays. The following tables summarize the key findings for 4-epi-Pimaric acid and Communic acid.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-epi-Pimaric Acid against Oral Pathogens

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Oral Pathogens (unspecified) | 4 - 16 | 2 to 4-fold higher than MIC |

Data sourced from Ali et al., 2012.[1][2]

Table 2: Antibacterial Activity of Pimaric Acid against Paenibacillus larvae

| Assay Type | Result |

| MIC | 6.25 µg/mL |

| Agar Diffusion Test | 10 - 14 mm inhibition zone |

Data sourced from a study on the causative agent of American foulbrood.[3][4]

Table 3: Antibacterial Spectrum and Zone of Inhibition for Communic Acid

| Bacterial Strain | Zone of Inhibition (mm) |

| Bacillus cereus | 36 - 37 |

| Staphylococcus aureus | 36 - 37 |

| Pseudomonas aeruginosa | 36 - 37 |

Communic acid also showed activity against Staphylococcus epidermidis, Aspergillus fumigatus, and Candida albicans. The inhibition zones were reported to be better than penicillin, novobiocin, and amoxicillin for the listed bacteria.[5][6]

Experimental Protocols

This section details the methodologies employed in the isolation and antimicrobial evaluation of 4-epi-Pimaric acid and Communic acid. These protocols can serve as a template for investigating this compound.

Isolation and Purification of Diterpenoic Acids

3.1.1 Isolation of 4-epi-Pimaric Acid from Aralia cachemirica L. [1][2]

-

Extraction: The aerial parts (stem and leaves) of Aralia cachemirica L. are subjected to extraction with a suitable solvent, such as chloroform.

-

Fractionation: The crude extract undergoes activity-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques.

-

Purification: The active fractions are further purified, and the purity of the isolated 4-epi-Pimaric acid is confirmed by spectral analysis.[7]

3.1.2 Isolation of Communic Acid from Juniperus phoenicea [5]

-

Extraction: Cones of Juniperus phoenicea are extracted with n-hexane using a Soxhlet apparatus.

-

Chromatography: The resulting n-hexane extract is subjected to column chromatography on silica gel to separate the constituents.

-

Structure Elucidation: The structure of the isolated Communic acid is confirmed using spectroscopic methods, specifically 1H and 13C Nuclear Magnetic Resonance (NMR).

Antimicrobial Susceptibility Testing

3.2.1 Broth Microdilution Assay for MIC and MBC Determination [1][2][4][5]

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The diterpenoic acid is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction in the number of viable bacteria.

3.2.2 Agar Disc Diffusion Assay [5]

-

Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the diterpenoic acid are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Measurement: The diameter of the zone of growth inhibition around each disc is measured in millimeters.

Biofilm Inhibition Assay

3.3.1 Crystal Violet Assay for Biofilm Quantification [3][4]

-

Biofilm Formation: Bacteria are cultured in a microtiter plate in the presence and absence of the test compound to allow for biofilm formation.

-

Washing: The wells are washed to remove planktonic (free-floating) bacteria.

-

Staining: The remaining biofilm is stained with crystal violet.

-

Solubilization and Measurement: The stain is solubilized, and the absorbance is measured to quantify the amount of biofilm.

3.3.2 Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization [1]

-

Biofilm Growth: Biofilms are grown on a suitable surface (e.g., saliva-coated) in the presence of the test compound.

-

Staining: The biofilm is stained with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide).

-

Imaging: The biofilm structure and cell viability are visualized using a confocal microscope.

Mechanism of Action and Signaling Pathways

The antibacterial effect of these diterpenoic acids is primarily attributed to their interaction with the bacterial cell membrane.

Proposed Mechanism of Action: Membrane Disruption

Studies on 4-epi-Pimaric acid and Pimaric acid suggest that these molecules disrupt the integrity of the bacterial cytoplasmic membrane.[1][4] This disruption leads to the leakage of intracellular components, such as nucleic acids and proteins, ultimately causing cell death. Evidence for this mechanism includes increased uptake of propidium iodide (a dye that only enters cells with damaged membranes) and the detection of materials absorbing at 260 nm (indicative of nucleic acids) and 280 nm (indicative of proteins) in the extracellular medium.[1][4]

Caption: Proposed mechanism of antibacterial action for 4-epi-Pimaric acid.

Experimental Workflow for Investigating Antimicrobial Properties

The logical flow for the discovery and characterization of novel antimicrobial agents from natural products, such as diterpenoic acids, follows a well-established path.

Caption: Standard experimental workflow for antimicrobial drug discovery from natural products.

Conclusion and Future Directions

While direct evidence for the antimicrobial properties of this compound is currently lacking, the substantial body of research on its close structural analogs, 4-epi-Pimaric acid and Communic acid, provides a strong rationale for its investigation. The data presented in this guide suggest that this compound is likely to possess significant antibacterial and anti-biofilm activities, potentially mediated through the disruption of bacterial cell membranes.

Future research should prioritize the isolation or synthesis of this compound and the subsequent evaluation of its antimicrobial profile using the detailed protocols outlined in this document. Such studies would not only fill a critical knowledge gap but also potentially contribute a new lead compound to the pipeline of novel antimicrobial agents.

References

- 1. 4-epi-Pimaric acid: a phytomolecule as a potent antibacterial and anti-biofilm agent for oral cavity pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Isolation, characterization, and antimicrobial activity of communic acid from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of 4-Epicommunic Acid: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 4-Epicommunic acid could not be located. While the compound is known and has been referenced in the context of natural product chemistry, particularly from Juniperus species, a publication detailing its full spectroscopic characterization is not readily accessible.

This guide, therefore, cannot present the specific quantitative data and detailed experimental protocols as initially intended. The following sections will instead provide a general overview of the spectroscopic techniques that would be employed for the characterization of a diterpenoid like this compound, along with typical experimental procedures and a conceptual workflow.

General Spectroscopic Approaches for Diterpenoid Characterization

The structural elucidation of a natural product such as this compound, a labdane-type diterpenoid, relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure, connectivity, and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), coupling constants (J), and signal multiplicity are key parameters.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., alkyl, alkene, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, key absorbances would be expected for the carboxylic acid O-H and C=O stretches, as well as C=C stretches for the double bonds.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.

Hypothetical Spectroscopic Data Tables

In the absence of experimental data, the following tables are presented as a template for how the spectroscopic information for this compound would be organized. The chemical shift values are placeholders and are not representative of the actual compound.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | x.xx | m | |

| H-2 | x.xx | m | |

| ... | ... | ... | ... |

| H-17a | x.xx | s | |

| H-17b | x.xx | s | |

| H-18 | x.xx | s | |

| H-20 | x.xx | s | |

| COOH | xx.x | br s |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | DEPT |

| C-1 | xx.x | CH₂ |

| C-2 | xx.x | CH₂ |

| ... | ... | ... |

| C-17 | xxx.x | CH₂ |

| C-18 | xx.x | CH₃ |

| C-19 | xxx.x | C |

| C-20 | xx.x | CH₃ |

Table 3: Hypothetical IR and MS Data for this compound

| Technique | Data |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~2920 (C-H), ~1690 (C=O), ~1640 (C=C) |

| MS (EI, m/z) | [M]⁺, and characteristic fragmentation ions |

| HRMS | Calculated for C₂₀H₃₀O₂, Found |

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a diterpenoid like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. DEPT experiments are run separately to determine carbon multiplicities.

-

2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish correlations.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, a high-resolution instrument (e.g., TOF or Orbitrap) is used to determine the elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound is depicted in the following diagram.

The Pharmacology of 4-Epicommunic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: 4-Epicommunic acid, a labdane diterpene primarily isolated from plants of the Juniperus genus, represents a promising yet underexplored scaffold for drug development. While specific pharmacological data on the 4-epi isomer is limited, the broader class of communic acids and related labdane diterpenes has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a comprehensive overview of the known and potential pharmacology of this compound, drawing on data from closely related compounds to illuminate its therapeutic potential.

Core Pharmacological Activities

The current body of research on communic acid isomers and other labdane diterpenes suggests that this compound likely possesses a similar spectrum of biological activities. The primary areas of interest for researchers and drug development professionals are its potential anti-inflammatory, cytotoxic, and antimicrobial properties.

Anti-inflammatory Activity

Communic acid isomers have been shown to possess anti-inflammatory properties. For instance, trans-communic acid has been observed to suppress the expression of matrix metalloproteinase-1 (MMP-1) induced by UVB radiation, a key enzyme involved in the breakdown of collagen and skin aging. This effect is thought to be mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Cytotoxic Activity

Antimicrobial Activity

The communic acid family has shown activity against various pathogens. Notably, communic acid has been reported to have a minimum inhibitory concentration (MIC) and a 50% inhibitory concentration (IC50) against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that this compound could be a valuable lead compound in the development of new antibacterial agents.